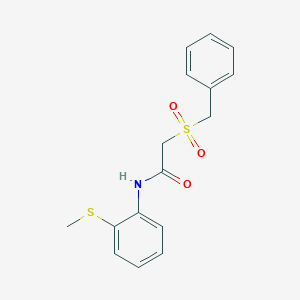

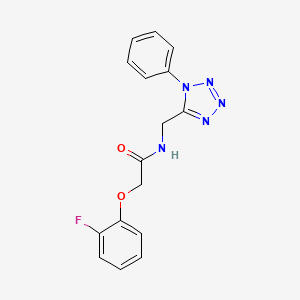

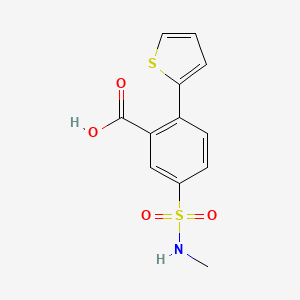

![molecular formula C24H25N5O4 B2500092 4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide CAS No. 1172513-34-6](/img/structure/B2500092.png)

4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel pyrazolopyrimidinone derivatives has been a subject of interest due to their potential biological applications. In one study, a series of 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides were synthesized from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate. The process involved cyclocondensation, hydrolysis of the ester group, and amidation using bis(pentafluorophenyl) carbonate (BPC). This method provided a pathway to create compounds with potential inhibitory effects on cathepsins B and K, with one derivative showing significant inhibition of cathepsin K .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a pyrazolopyrimidinone core, which is a fused bicyclic system combining a pyrazole and a pyrimidinone ring. This core structure is important for the biological activity of these compounds. The presence of various substituents on the benzamide moiety can significantly influence the binding affinity and selectivity towards different biological targets, such as enzymes .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the core structure. The amide group in the benzamide moiety plays a crucial role in the interaction with biological targets, potentially forming hydrogen bonds with active sites of enzymes. The synthesis process itself involves reactions such as cyclocondensation and amidation, which are common in the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the pyrazolopyrimidinone core and the benzamide group contributes to the compounds' solubility, stability, and overall reactivity. These properties are essential for the biological evaluation of the compounds, as they affect the compounds' ability to reach and interact with their biological targets. The inhibitory activity against enzymes such as cathepsins and ecto-5'-nucleotidases suggests that these compounds have the potential to bind to nucleotide protein targets, which is of considerable interest for medicinal chemistry applications .

Wissenschaftliche Forschungsanwendungen

Insecticidal and Antibacterial Potential

Research into heterocyclic compounds, closely related to 4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide, reveals their application in developing insecticidal and antibacterial agents. The study by Deohate and Palaspagar (2020) synthesizes pyrimidine-linked pyrazole heterocyclics, demonstrating significant antimicrobial activities against selected microorganisms and insecticidal activity against Pseudococcidae insects. This suggests potential for the development of new pesticides and antimicrobial agents using similar chemical structures (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

Another research focus is on the synthesis of novel compounds with significant anti-inflammatory and analgesic activities. Abu‐Hashem, Al-Hussain, and Zaki (2020) explored derivatives of visnaginone and khellinone, showing that some synthesized compounds exhibit high inhibitory activity against COX-2 selectivity, which is crucial for developing new anti-inflammatory drugs. These findings highlight the potential of pyrimidine derivatives in creating effective anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Research by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives underscores the potential of such compounds in cancer treatment. These derivatives were shown to have anticancer activity, particularly as anti-5-lipoxygenase agents, which indicates a promising avenue for the development of new anticancer drugs targeting specific pathways involved in cancer progression (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name |

4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-4-5-12-32-18-10-8-17(9-11-18)23(31)26-21-14-19(20-7-6-13-33-20)28-29(21)24-25-16(3)15(2)22(30)27-24/h6-11,13-14H,4-5,12H2,1-3H3,(H,26,31)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYVHQFPMQJQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

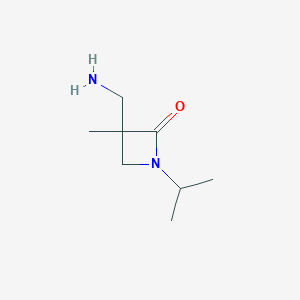

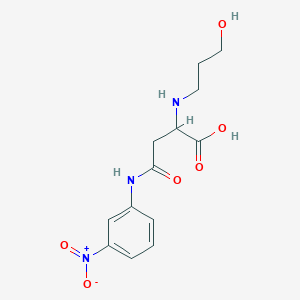

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

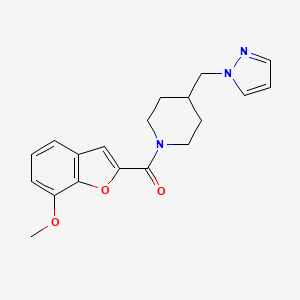

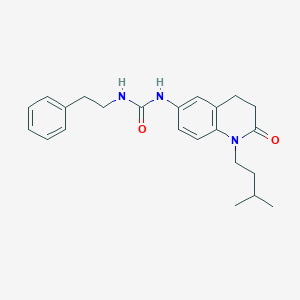

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)

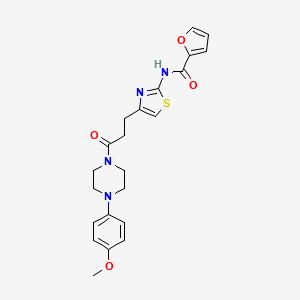

![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)

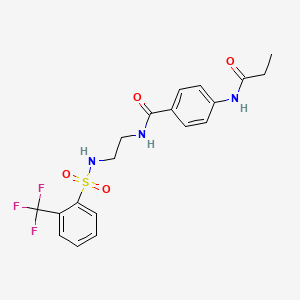

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)